(2,4-Dichloro-benzylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

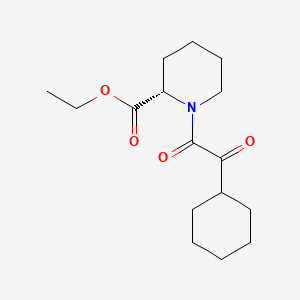

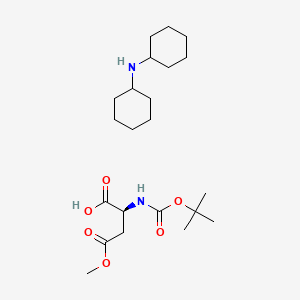

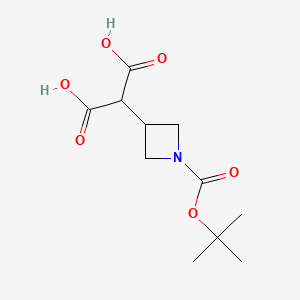

The compound is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a 2,4-dichlorobenzylamino group .

Molecular Structure Analysis

The molecular structure of “(2,4-Dichloro-benzylamino)-acetic acid” would likely consist of a carboxylic acid group (-COOH) attached to a 2,4-dichlorobenzylamino group .Chemical Reactions Analysis

The chemical reactions of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .Applications De Recherche Scientifique

Agricultural Applications : 2,4-D has been used to improve fruit set and weight in eggplant cultivars. Its application affects fruit development and seed formation, with varietal responses recorded in different cultivars (Nothmann, Rylski, & Spigelman, 1983).

Herbicide Efficacy and Formulation : A study on a new formulation of 2,4-D acid highlights its advantages over traditional ester or amine forms, including better herbicide efficacy, surfactant properties, and fertilizer compatibility (Volgas, Mack, & Roberts, 2005).

Environmental Impact and Degradation : The environmental degradation of 2,4-D and its transformation products has been studied, providing insights into the chemical's behavior under UV irradiation and its transformation pathways (Eriksson, Svanfelt, & Kronberg, 2010).

Effect on DNA and Chromatin : Research indicates that 2,4-D does not directly alter DNA to DNA bonding in chromatin, and its effects are primarily related to its acidic or basic nature rather than a direct interaction with DNA (Penner & Early, 1972).

Toxicology and Mutagenicity : A scientometric review on the toxicology of 2,4-D reveals its global research trends, including studies focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).

Cancer Risk Evaluation : A critical evaluation of the cancer risk associated with 2,4-D usage, including its historical context and potential contamination issues, has been documented (Gandhi, Wandji, & Snedeker, 2000).

Chemical Analysis and Corrosion Control : Studies also include the development of methods for analyzing 2,4-D in commercial formulations (Henshaw, Que Hee, Sutherland, & Lee, 1975) and its use in controlling mild steel corrosion (Amin & Ibrahim, 2011).

Stress and Apoptosis in Human Cells : The effects of 2,4-D on human dental pulp stem cells, inducing oxidative stress and apoptosis, have been explored, highlighting potential health concerns (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(8(11)3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMRCGLFNFEBJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651321 |

Source

|

| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloro-benzylamino)-acetic acid | |

CAS RN |

732944-35-3 |

Source

|

| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)